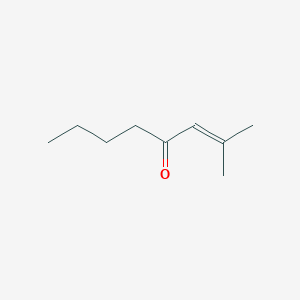

2-methyloct-2-en-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19860-71-0 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-methyloct-2-en-4-one |

InChI |

InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

XKTQVJODAZKGGU-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C=C(C)C |

Canonical SMILES |

CCCCC(=O)C=C(C)C |

Other CAS No. |

19860-71-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyloct 2 En 4 One and Analogous Structures

Stereoselective and Enantioselective Synthesis

The creation of chiral centers, particularly quaternary stereocenters at the α-position of a carbonyl group, demands precise control over the reaction environment. The following sections delve into various catalytic approaches that have proven effective in achieving high levels of stereoselectivity and enantioselectivity in the synthesis of α-branched ketones.

Asymmetric Catalysis in α-Branched Ketone Synthesis

Asymmetric catalysis provides a powerful tool for the synthesis of chiral α-branched ketones. Organocatalysis, in particular, has emerged as a prominent strategy. For instance, the conjugate addition of nucleophiles to α,β-unsaturated ketones is a fundamental carbon-carbon bond-forming reaction. The use of chiral secondary amine catalysts, such as diphenylprolinol silyl ether, can activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack, leading to the formation of chiral products with high diastereo- and enantioselectivity nih.gov.

One notable approach involves the enantioselective conjugate addition of acetylenes to cyclic α,β-enones, catalyzed by chiral bisphosphine complexes of Ni(II), to produce β-alkynyl-substituted carbonyl compounds in high yields and with excellent enantiomeric excesses (95-98% ee) researchgate.net. While this method focuses on β-functionalization, it highlights the potential of metal catalysis in achieving high stereocontrol in reactions involving enones.

Furthermore, the development of bifunctional organic catalysts has enabled the first highly enantioselective aza-Michael reaction of simple α,β-unsaturated ketones. This method is effective for a broad range of alkyl vinyl ketones, providing a valuable route to chiral amines, which can be precursors to or analogues of α-branched ketones nih.gov.

Table 1: Asymmetric Catalysis in the Synthesis of α-Branched Ketone Analogues This table is interactive. You can sort and filter the data.

| Catalyst/Method | Substrate | Nucleophile/Reagent | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Chiral N,N'-dioxide/Fe(OTf)2 | α,β-Unsaturated Ketones | TMSN3, NBS | α-bromo-β-azido ketones | High | Excellent | nih.gov |

| Chiral Bisphosphine-Ni(II) | Cyclic α,β-Enones | Alkynylaluminum reagents | β-Alkynyl Ketones | High | 95-98 | researchgate.net |

| Diphenylprolinol silyl ether & Hydroxyproline | α,β-Unsaturated Aldehydes & Ketones | --- | δ-Keto Aldehydes | Excellent | Excellent | nih.gov |

| Bifunctional Organic Catalyst | Alkyl Vinyl Ketones | Nitrogen Nucleophiles | Chiral Amines | --- | Excellent | nih.gov |

Enantioselective Cyanosilylation Approaches

Enantioselective cyanosilylation of ketones is a valuable transformation for the synthesis of cyanohydrins, which are versatile intermediates that can be converted to α-hydroxy acids and other important chiral building blocks. The application of this methodology to α,β-unsaturated ketones offers a route to complex chiral structures.

A significant advancement in this area is the use of a chiral amino thiourea (B124793) catalyst for the highly enantioselective cyanosilylation of a wide variety of ketones, including α,β-unsaturated ketones nih.gov. This catalyst system demonstrates remarkable functional group tolerance and exclusively affords the 1,2-addition products. The hindered tertiary amine substituent on the catalyst plays a crucial role in both stereoinduction and reactivity, suggesting a cooperative mechanism involving electrophile activation by the thiourea and nucleophile activation by the amine nih.gov.

Gold(III) chloride has also been shown to be a highly efficient catalyst for the cyanosilylation of various ketones and aldehydes, including α,β-unsaturated systems, yielding the corresponding cyanohydrin trimethylsilyl ethers in very good yields under mild conditions organic-chemistry.org. While this method is not inherently asymmetric, it highlights the potential for metal-catalyzed approaches in this transformation.

Table 2: Enantioselective Cyanosilylation of Ketones This table is interactive. You can sort and filter the data.

| Catalyst | Substrate Type | Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Chiral Amino Thiourea (3d) | Alkyl Aryl Ketones | TMSCN | Cyanohydrin | 100 | 97 | nih.gov |

| Chiral Amino Thiourea (3d) | α,β-Unsaturated Ketones | TMSCN | 1,2-Addition Cyanohydrin | High | High | nih.gov |

| Gold(III) Chloride | Various Ketones | TMSCN | Cyanohydrin Trimethylsilyl Ether | up to 98 | N/A | organic-chemistry.org |

Direct Asymmetric Amination Strategies for Ketones

The direct asymmetric amination of ketones provides a straightforward route to chiral α-amino ketones, which are important building blocks in organic synthesis. While many methods focus on activated carbonyl compounds, recent advancements have enabled the direct amination of less reactive ketones.

Ruthenium-catalyzed direct asymmetric reductive amination has been developed for the synthesis of enantioenriched N-unprotected α-amino acetals from α-keto acetals rsc.org. This method provides a platform for synthesizing diverse α-functionalized amines. For simple aliphatic ketones, a ruthenium catalyst in combination with a chiral ligand has been used for direct asymmetric reductive amination with an ammonia (B1221849) source and hydrogen, achieving unprecedented enantioselectivities for this class of substrates chemistryviews.org.

Organocatalytic approaches have also been successful. Bifunctional organic catalysts have been employed in the first highly enantioselective aza-Michael reaction of simple α,β-unsaturated ketones, offering a complementary scope to existing metal-based methods nih.govresearchgate.net.

Chiral Phosphoric Acid Catalysis in Enantioselective Transformations

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. Their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile, makes them particularly effective in controlling stereochemistry.

In the context of α-branched ketone synthesis, CPAs have been successfully applied to the asymmetric addition of unactivated α-branched cyclic ketones to allenamides, generating an all-carbon quaternary stereocenter with broad substrate scope and high enantioselectivity nih.gov. Furthermore, an enantioselective intramolecular dearomative Michael addition of indolyl enones catalyzed by a chiral phosphoric acid has been developed, yielding various enantioenriched spiro-indolenines bearing a quaternary stereogenic center acs.orgresearchgate.net. This demonstrates the utility of CPAs in constructing complex molecular architectures with high stereocontrol.

Table 3: Chiral Phosphoric Acid Catalyzed Enantioselective Reactions This table is interactive. You can sort and filter the data.

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| (S)-TRIP | Asymmetric addition to allenamides | α-Branched Cyclic Ketones | All-carbon Quaternary Stereocenter | 72 | 95 | nih.gov |

| (S)-CPA | Intramolecular Dearomative Michael Addition | Indolyl Enones | Spiro-indolenines | 98 | 67 | acs.org |

Metal-Catalyzed Coupling Reactions and Alkylations

Metal-catalyzed reactions offer a versatile and efficient means of constructing carbon-carbon bonds, providing access to complex molecular structures, including α-branched ketones.

Allylic Alkylation of Ketones

Palladium-catalyzed asymmetric allylic alkylation (AAA) of ketone enolates is a powerful method for the enantioselective formation of α-quaternary and α-tertiary stereocenters. This reaction has been successfully applied to both cyclic and acyclic ketone enolates.

For nonstabilized ketone enolates, optimized conditions using a chiral palladium complex have been developed to generate quaternary centers in excellent yield and enantioselectivity researchgate.netnih.gov. The reaction is compatible with a variety of α-substituted cyclic ketones and various allylic carbonates as electrophiles nih.gov. The first examples of Pd-catalyzed asymmetric allylic alkylation of conformationally non-rigid acyclic ketone enolates have also been reported, demonstrating excellent yields, regioselectivity, and enantioselectivity nih.gov.

A significant advancement is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates. This process is highly chemo-, regio-, and enantioselective for the synthesis of ketones bearing either a quaternary or a tertiary α-stereogenic center acs.org. The DAAA reaction proceeds through an "outer sphere" SN2-type attack on the π-allylpalladium complex by the enolate, which is generated simultaneously with the electrophile. This method offers advantages over the direct allylation of preformed metal enolates, including milder reaction conditions and a broader substrate scope acs.org.

Table 4: Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate | Electrophile | Product Feature | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Pd(0)/Chiral Ligand | 2-Methyl-1-tetralone | Allyl Acetate | α-Quaternary Center | 99 | 88 | datapdf.com |

| Pd2(dba)3/Chiral Ligand | (Z)-Allyl 1-phenylprop-1-enyl carbonate | --- | α-Tertiary Center | 68 | 88 | nih.gov |

| Pd(0)/Chiral Ligand | Allyl Enol Carbonates | --- | α-Quaternary or Tertiary Center | High | High | acs.org |

Application of Wittig Rearrangements in Complex Structure Assembly

The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds, making them highly relevant for the synthesis of α,β-unsaturated ketones. wikipedia.orglibretexts.org While the classic Wittig reaction, involving the reaction of an aldehyde or ketone with a phosphonium ylide, is a staple in organic synthesis, related rearrangements and modifications offer enhanced control over alkene geometry and are applicable to more complex molecular frameworks.

The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification of the Wittig reaction, utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides. acs.org This increased reactivity allows for reactions with a broader range of aldehydes and ketones. A significant advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes, which is often a desired stereochemical outcome in the synthesis of natural products and pharmaceuticals. wikipedia.org For instance, the synthesis of an α,β-unsaturated ester, a close relative of an unsaturated ketone, can be achieved by the reaction of an aldehyde with a phosphonate ester-stabilized ylide. beilstein-journals.org

To achieve (Z)-alkene selectivity, the Still-Gennari modification of the HWE reaction can be employed. wikipedia.org This method utilizes phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., potassium bis(trimethylsilyl)amide and 18-crown-6 in tetrahydrofuran) to favor the formation of the (Z)-isomer.

Recent advancements have also seen the development of chemo-enzymatic approaches that combine enzymatic reactions with Wittig chemistry. For example, a carboxylic acid can be reduced to an aldehyde by a carboxylic acid reductase (CAR) enzyme, followed by a Wittig reaction to produce an α,β-unsaturated ester. beilstein-journals.org This method provides a greener alternative to traditional chemical reductions and can be applied to a variety of aliphatic and aromatic carboxylic acids. beilstein-journals.org

| Reaction | Reagents | Typical Product | Key Features |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Alkene | Widely used, can form Z-alkenes with unstabilized ylides. wikipedia.orglibretexts.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | (E)-Alkene | More reactive than Wittig, generally gives good E-selectivity. wikipedia.orgacs.org |

| Still-Gennari Modification | Aldehyde/Ketone, Electron-withdrawing group substituted phosphonate | (Z)-Alkene | Provides access to Z-isomers with high selectivity. wikipedia.org |

| Chemo-enzymatic Wittig | Carboxylic Acid, CAR enzyme, Phosphonium Ylide | α,β-Unsaturated Ester | Combines enzymatic reduction with olefination for a greener synthesis. beilstein-journals.org |

Convergent Synthesis Strategies Involving 1,4-Addition

Convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments, is a highly efficient strategy. For α,β-unsaturated ketones, 1,4-conjugate addition, also known as the Michael addition, is a powerful convergent tool for carbon-carbon bond formation at the β-position. libretexts.orglibretexts.org

This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org A wide range of nucleophiles can be employed, including organocuprates (Gilman reagents), enamines, and stabilized carbanions. Lithium diorganocopper reagents (R₂CuLi) are particularly effective for the 1,4-addition of alkyl, aryl, and vinyl groups to α,β-unsaturated ketones. libretexts.org This method allows for the direct formation of a new carbon-carbon bond, leading to a more complex saturated ketone from a simpler unsaturated precursor. libretexts.org

The mechanism of the 1,4-addition of a Gilman reagent involves the formation of a copper-containing intermediate, followed by the transfer of one of the organic groups from the copper to the β-carbon of the enone. libretexts.org The resulting enolate is then protonated to yield the final saturated ketone. libretexts.org

Recent research has expanded the scope of 1,4-addition reactions through the use of various catalysts and reagents. For example, rhodium-catalyzed asymmetric 1,4-addition of organoboron and organotin reagents to α,β-unsaturated ketones can produce chiral products with high enantioselectivity. organic-chemistry.org Furthermore, indium-mediated Michael additions have been developed as an efficient method for the 1,4-addition of various nucleophiles to conjugated enones. researchgate.net

| Nucleophile | Catalyst/Reagent | Product Type | Key Features |

| Lithium Diorganocuprate (Gilman Reagent) | None | Saturated Ketone | Efficient C-C bond formation with a wide range of organic groups. libretexts.org |

| Organoboron Reagents | Rhodium Complex | Chiral Saturated Ketone | Allows for asymmetric synthesis with high enantioselectivity. organic-chemistry.org |

| Organotin Reagents | Rhodium Complex | Chiral Saturated Ketone | Catalytic asymmetric conjugate addition. organic-chemistry.org |

| Allylindium Reagents | Indium | β-Allylated Ketone | Efficient indium-mediated 1,4-addition. researchgate.net |

Chemoselective Synthesis of α,β-Unsaturated Ketone Derivatives

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern organic synthesis. The synthesis of α,β-unsaturated ketone derivatives often requires high levels of chemoselectivity to avoid unwanted side reactions.

One common challenge is the selective reduction of the carbon-carbon double bond in an α,β-unsaturated ketone without affecting the carbonyl group. A novel copper-catalyzed hydroboration/protodeboronation strategy has been developed for the chemoselective reduction of the C=C bond in conjugated enones to afford saturated ketones in good to excellent yields. rsc.org This method operates under mild, hydrogen-gas-free conditions. rsc.org Another approach utilizes a well-defined Manganese(I) hydride complex for the highly chemoselective hydrogenation of the C=C bond, which is compatible with a wide array of functional groups. acs.org

Conversely, the chemoselective synthesis of α,β-unsaturated ketones themselves can be achieved through various methods. For instance, the addition of halomethyllithium carbenoids to Weinreb amides provides a straightforward route to α,β-unsaturated α'-haloketones. organic-chemistry.orgacs.org This method is highly chemoselective, as the intermediate formed from the Weinreb amide is stable at low temperatures, preventing a second addition of the carbenoid. organic-chemistry.orgacs.org

Furthermore, tandem reactions can provide efficient pathways to α,β-unsaturated ketones. A facile Hβ zeolite-catalyzed tandem hydration/condensation of alkynes with aldehydes under solvent-free conditions has been developed for the synthesis of a range of α,β-unsaturated carbonyls in good to excellent yields. rsc.org

| Transformation | Method | Reagents | Selectivity |

| C=C Reduction | Copper-catalyzed hydroboration/protodeboronation | HBpin, Cu catalyst, H₂O | Selective for C=C bond over C=O bond. rsc.org |

| C=C Hydrogenation | Manganese(I) hydride catalysis | (PCNHCP)Mn(CO)₂H, H₂ | Highly chemoselective for 1,4-reduction. acs.org |

| α'-Halogenation | Addition to Weinreb amides | Halomethyllithium carbenoids | Chemoselective formation of α,β-unsaturated α'-haloketones. organic-chemistry.orgacs.org |

| Formation from Alkynes and Aldehydes | Hβ zeolite-catalyzed tandem reaction | Alkyne, Aldehyde, Hβ zeolite | Direct synthesis of α,β-unsaturated ketones. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyloct 2 En 4 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of organic molecules like 2-methyloct-2-en-4-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assignment of relative and, in some cases, absolute stereochemistry.

In the ¹H NMR spectrum of a related compound, (E)-4-ethyl-2-methyloct-2-enal, the vinyl proton's chemical shift and coupling constants are indicative of the double bond's geometry. For this compound, the proton at C3 would exhibit a specific chemical shift and coupling pattern depending on whether the configuration is (E) or (Z). The presence of a chiral center at C4 in derivatives would lead to diastereotopic protons in the adjacent methylene (B1212753) group (C5), which would appear as distinct signals.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon (C4) in this compound would resonate at a characteristic downfield shift (typically in the range of 190-215 ppm). The olefinic carbons (C2 and C3) would also have distinct chemical shifts that can help confirm the substitution pattern. For instance, in a series of (E)-2,4-dimethyl-5-phenylpent-2-enals, the aldehydic carbon appears around 195-196 ppm, while the olefinic carbons C2 and C3 are observed in the 130-160 ppm region. rsc.org

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space proximities between protons, which is particularly useful for determining the stereochemistry of the double bond and the relative configuration of stereocenters. For example, a NOESY correlation between the methyl group at C2 and the protons at C5 would suggest a specific spatial arrangement.

Table 1: Representative ¹³C NMR Chemical Shifts for Structurally Related Enones

| Carbon Atom | (E)-2,4-dimethyl-5-phenylpent-2-enal (CDCl₃) rsc.org | (E)-4-ethyl-2-methyloct-2-enal (CDCl₃) rsc.org |

| C1 (Carbonyl) | 196.45 ppm | 195.89 ppm |

| C2 | 140.26 ppm | 139.71 ppm |

| C3 | 163.30 ppm | 160.28 ppm |

| C4 | 137.09 ppm | 41.25 ppm |

| C5 | 51.02 ppm | 34.87 ppm |

This table provides representative data from structurally similar compounds to infer the expected chemical shifts for this compound.

High-Resolution Mass Spectrometry and Gas Chromatography-Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₉H₁₆O), the calculated exact mass can be compared to the experimental value to confirm its molecular formula with high accuracy. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds. thermofisher.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. The retention time from the GC is a characteristic property of the compound, while the mass spectrum reveals its molecular weight and fragmentation pattern. nih.govnih.gov

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions. Key fragmentation pathways for α,β-unsaturated ketones often involve cleavage of the alkyl chain and rearrangements. For example, McLafferty rearrangement is a common fragmentation pathway for ketones possessing a γ-hydrogen, which would lead to a specific neutral loss and a charged fragment. The fragmentation pattern provides a fingerprint that aids in the structural confirmation. For instance, the mass spectrum of 2-methyloct-2-en-4-ol, a related alcohol, shows a top peak at m/z 85, indicative of a characteristic fragmentation. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C₉H₁₆O + H]⁺ | 141.1274 |

| [C₉H₁₆O + Na]⁺ | 163.1093 |

This table is generated based on the molecular formula of this compound and common adducts observed in HRMS.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in a molecule. kashanu.ac.ir

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the ketone is expected in the region of 1650-1700 cm⁻¹, with the conjugation to the double bond shifting it to a lower wavenumber compared to a saturated ketone. The C=C stretching vibration of the alkene would appear around 1600-1650 cm⁻¹. The C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively. For example, IR data for (E)-2,4-dimethyl-5-phenylpent-2-enal shows a strong C=O stretch at 1674 cm⁻¹ and a C=C stretch within the aromatic region. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The C=O stretch is also observable. Raman can be particularly useful for studying the symmetry of molecules and for samples in aqueous solutions, where water absorption can be problematic in FT-IR. hbni.ac.in

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Conjugated Ketone) | 1650 - 1700 | Strong |

| C=C Stretch (Alkene) | 1600 - 1650 | Medium to Weak |

| sp² C-H Stretch | 3010 - 3100 | Medium |

| sp³ C-H Stretch | 2850 - 2960 | Strong |

This table presents expected ranges for the key functional groups in this compound based on established correlation tables.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and both relative and absolute stereochemistry. ethz.chbohrium.com For a chiral derivative of this compound that forms a suitable single crystal, X-ray diffraction analysis can unambiguously establish the configuration of all stereocenters.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. For molecules containing a heavy atom, anomalous dispersion effects can be used to determine the absolute configuration. Although no specific X-ray crystallographic data for this compound is readily available in the literature, this technique remains the gold standard for structural elucidation when applicable. For instance, the crystal structure of a palladium complex containing a 5-methyloct-2-en-1-ide ligand has been determined, showcasing the power of this technique in defining complex molecular architectures. researchgate.net A patent for a derivative, ((1S,4R)-2-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-7,7-dimethylbicyclo[2.2.1]hept-2-en-1-yl)methanol, also reports its crystalline structure determined by X-ray diffraction. google.com

Applications of 2 Methyloct 2 En 4 One As a Chemical Building Block and Research Probe

Role in Complex Organic Synthesis

The utility of 2-methyloct-2-en-4-one extends to its role as a foundational element in the construction of intricate organic molecules, including chiral synthons, natural product intermediates, and novel materials.

Precursor to Chiral Synthons (e.g., α-Hydroxy Carbonyl Compounds, Diols)

The enone structure of this compound is a key feature that allows for its conversion into valuable chiral synthons, such as α-hydroxy carbonyl compounds and diols. These chiral molecules are crucial in the synthesis of pharmaceuticals and other biologically active compounds.

One common strategy to produce α-hydroxy carbonyl compounds involves the asymmetric dihydroxylation of enol ethers derived from the parent enone. acs.org Another approach is the reaction of a carbanion derived from 1-chloroalkyl aryl sulfoxides with enones, which yields 1,2-adducts that can be converted to α,β-unsaturated γ-hydroxy carbonyl compounds. oup.com When optically active sulfoxides are used, this method can produce optically active products. oup.com

The synthesis of 1,3-diols from enones can be achieved through methods like the Evans–Saksena, Narasaka–Prasad, or Evans–Tishchenko reductions of β-hydroxy ketones. wikipedia.org A streamlined process for creating 1,3-diols involves a β-borylation/oxidation sequence of the enone to form a β-hydroxy ketone, which then undergoes a cooperative Lewis base-mediated intramolecular carbonyl hydrosilylation. nih.govfigshare.comacs.orgacs.org This method has proven to be general and high-yielding. nih.govfigshare.comacs.orgacs.org

Table 1: Synthesis of Chiral Synthons from Enone Precursors

| Precursor | Reagents | Product | Application |

|---|---|---|---|

| Enone | 1. Derivatization to enol ether 2. Asymmetric dihydroxylation | α-Hydroxy carbonyl compound | Chiral building block acs.org |

| Enone | 1-Chloroalkyl aryl sulfoxide (B87167) carbanion | α,β-Unsaturated γ-hydroxy carbonyl compound | Chiral building block oup.com |

Intermediates in Natural Product Synthesis

The structural framework of this compound is found within various natural products, making it a valuable intermediate in their total synthesis. For instance, a derivative, 2,6-dihydroxy-2-methyloct-7-en-4-one, is a known intermediate in the synthesis of Meayamycin B, a potent modulator of a splicing factor. epa.gov Additionally, a related compound, (Z)-8-(tert-butyldimethylsilanyloxy)-7-methyloct-6-en-4-yn-1-ol, has been utilized in the synthesis of 6Z-pandanamine. clockss.org The enone functionality is a common feature in starting materials for the synthesis of complex polycyclic scaffolds found in diterpenes. acs.org

Building Blocks for Novel Materials (e.g., Functionalized Organosilicon Compounds)

The reactivity of the enone system in this compound allows for its incorporation into novel materials, particularly functionalized organosilicon compounds. Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond of the enone, is a primary method for creating these materials. smolecule.com This reaction can be catalyzed by various metals and can lead to the formation of silicon-containing heterocycles or other functionalized silanes. nih.govrsc.org These organosilicon compounds can have applications in advanced materials and coatings. rsc.org

Methodological Development in Organic Transformations

The unique reactivity of this compound makes it a valuable tool for developing and optimizing new reactions in organic chemistry.

Hydrosilylation and Diboration Methodologies

The α,β-unsaturated system in this compound is an ideal substrate for developing new hydrosilylation and diboration reactions. Hydrosilylation of enones can be achieved with high selectivity, providing access to a range of organosilicon products. smolecule.com Cobalt-catalyzed hydrosilylation of conjugated dienes, a related class of compounds, has been shown to proceed with high stereoselectivity. rsc.org

Diboration of similar alkyne compounds using bis(pinacolato)diboron (B136004) can yield cis-1,2-diborylalkene derivatives with high efficiency, which are important intermediates in organic synthesis.

Table 2: Methodologies Developed Using Enone-like Scaffolds

| Reaction | Catalyst/Reagents | Product Type | Significance |

|---|---|---|---|

| Hydrosilylation | Siloxanes | Functionalized organosilicon compounds | Building blocks for new materials smolecule.com |

| Diboration | Bis(pinacolato)diboron | cis-1,2-Diborylalkene derivatives | Versatile synthetic intermediates |

Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for creating molecular complexity. beilstein-journals.orgresearchgate.net The electrophilic nature of the β-carbon and the nucleophilic nature of the enolate that can be formed from this compound make it a suitable component in the development of novel MCRs. These reactions can be used to synthesize diverse molecular frameworks with potential applications in medicinal chemistry and drug discovery. The development of pseudo-MCRs, where one reactant participates in multiple steps, further expands the synthetic utility of such scaffolds. rsc.org

Applications in Environmental Research Methodologies

The study of environmental processes, particularly those occurring in the soil, is crucial for understanding ecosystem health and developing sustainable agricultural practices. Chemical compounds can serve as valuable tools, or probes, to investigate complex biological and chemical interactions within these environments. One area of significant interest is the nitrogen cycle, a fundamental process for all life that is often a limiting factor in terrestrial ecosystems.

Probes for Studying Microbial Dynamics and Nitrogen Cycling (e.g., Soil Nitrification Inhibition)

While direct research on the application of this compound as a probe for studying microbial dynamics and nitrogen cycling, specifically in the context of soil nitrification inhibition, is not extensively documented in publicly available scientific literature, the broader field of nitrification inhibition is a well-established area of environmental research. This section will, therefore, discuss the principles and findings related to the use of chemical compounds as nitrification inhibitors to study and manage the nitrogen cycle.

Nitrification is a critical two-step process in the soil nitrogen cycle, where ammonia (B1221849) (NH₄⁺) is oxidized to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻) by distinct groups of microorganisms. This conversion has significant environmental implications, as nitrate is highly mobile in the soil and prone to leaching into groundwater, leading to water contamination and eutrophication. Furthermore, nitrification is linked to the production of nitrous oxide (N₂O), a potent greenhouse gas. agriculturejournals.cz

The use of nitrification inhibitors (NIs) is a key strategy to mitigate these negative environmental impacts and improve nitrogen use efficiency in agriculture. ecologic.eu These chemical compounds selectively inhibit the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA), the microorganisms responsible for the first and rate-limiting step of nitrification. researchgate.net By slowing down the conversion of ammonium (B1175870) to nitrate, NIs help to retain nitrogen in the less mobile ammonium form, making it available to plants for a longer period and reducing nitrogen losses. researchgate.net

Research in this area often involves the application of various synthetic and biological nitrification inhibitors to soil samples and monitoring the subsequent changes in nitrogen species concentrations and microbial community dynamics.

Detailed Research Findings:

Studies have evaluated the efficacy of different nitrification inhibitors under various soil conditions. For instance, compounds like nitrapyrin (B159567) and dicyandiamide (B1669379) (DCD) have been extensively studied and are used in agricultural applications. researchgate.net Research has shown that the effectiveness of these inhibitors can be influenced by soil properties such as pH, organic matter content, and texture. ecologic.eu

Recent research has also focused on biological nitrification inhibitors (BNIs), which are compounds naturally released by some plants to suppress nitrification in their root zone (rhizosphere). researchgate.net For example, certain tropical grasses, such as Brachiaria humidicola, have been shown to release compounds that effectively inhibit nitrification, leading to a significant reduction in nitrate leaching and nitrous oxide emissions. researchgate.net Identifying and characterizing these natural compounds is an active area of research, with the potential to develop more sustainable and environmentally friendly nitrification inhibitors. ecologic.eu

The table below summarizes findings from studies on various nitrification inhibitors, illustrating their effects on nitrogen transformations in soil.

| Nitrification Inhibitor | Soil Type | Incubation Period | Key Findings | Reference |

| Nitrapyrin (NP) | Sandy Loam | 4 weeks | 72% inhibition of nitrification at 1 mg/kg soil. | researchgate.net |

| Dicyandiamide (DCD) | Silt Loam | 4 weeks | 73% inhibition of nitrification at 25 mg/kg soil. | researchgate.net |

| Maleic-itaconic polymer (MIP) | Sandy Soil | 4 weeks | 15% inhibition of nitrification at the highest application rate. | researchgate.net |

| Ammonium thiosulfate (B1220275) (ATS) | Sandy Soil | 4 weeks | 36% inhibition of nitrification at the highest application rate. | researchgate.net |

| Brachiaria humidicola root exudates (BNI) | Field plots | 30 days | Over 90% suppression of nitrification; most inorganic N remained as NH₄⁺. | researchgate.net |

These studies highlight the potential of using chemical probes to understand and manipulate the nitrogen cycle in soil. While specific data for this compound is not available in this context, the established methodologies for evaluating nitrification inhibitors could be applied to assess its potential activity and utility as a research tool in environmental science.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-methyloct-2-en-4-one, and how should data interpretation be approached?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to identify the α,β-unsaturated ketone structure (δ ~5.5–6.5 ppm for olefinic protons, δ ~2.1–2.5 ppm for the methyl group adjacent to the carbonyl). Infrared (IR) spectroscopy confirms the carbonyl stretch (~1700–1750 cm⁻¹) and conjugated double bond (~1600–1650 cm⁻¹). Mass spectrometry (MS) should show fragmentation patterns consistent with the molecular ion [M⁺] and α-cleavage products. Cross-validate results with literature data and ensure purity via GC-MS or HPLC .

Q. What are the optimal conditions for synthesizing this compound, and how can reaction efficiency be maximized?

- Methodological Answer : Employ aldol condensation of pentan-3-one with butanal under basic conditions (e.g., NaOH/EtOH). Optimize parameters:

- Catalyst : Use 10–15% NaOH for higher yields.

- Temperature : Maintain 60–80°C to favor enolate formation.

- Solvent : Ethanol or THF improves solubility.

Document all steps rigorously, including workup and purification (e.g., distillation, column chromatography), to ensure reproducibility. Report yields with error margins and compare with prior studies .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction yields of this compound under varying catalytic conditions?

- Methodological Answer : Systematically isolate variables:

- Design : Use a factorial experimental design to test catalyst type (e.g., NaOH vs. KOH), solvent polarity, and temperature.

- Data Analysis : Apply ANOVA to identify significant factors. Replicate experiments ≥3 times to assess variability.

- Contradiction Resolution : Compare solvent purity (e.g., anhydrous vs. hydrated ethanol) and catalyst aging effects. Publish raw data and statistical codes to enhance transparency .

Q. How can computational methods be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Studies : Model transition states and intermediates using Gaussian or ORCA software. Validate with kinetic isotope effects (KIEs) or Hammett plots.

- Synergy : Cross-reference computed activation energies with experimental Arrhenius parameters.

- Limitations : Address basis set limitations and solvent effects via implicit/explicit solvation models. Publish computational workflows in supplementary materials .

Q. What strategies are recommended for analyzing contradictory biological activity data of this compound derivatives?

- Methodological Answer :

- Standardization : Use validated assays (e.g., MIC for antimicrobial studies) and control for solvent/DMSO interference.

- Meta-Analysis : Aggregate data from multiple studies, applying random-effects models to account for heterogeneity.

- Bias Mitigation : Blind experimental replicates and disclose funding sources. Report negative results to avoid publication bias .

Data Presentation Guidelines

Q. How should researchers present spectral and chromatographic data for this compound in publications?

- Methodological Answer :

- Tables : Include chemical shifts (NMR), retention times (HPLC/GC), and peak assignments. Example:

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 2.3 (s) | CH₃ adjacent to C=O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.